molecular formula C20H32O8 B1680354 Ryanodol CAS No. 6688-49-9

Ryanodol

Cat. No.: B1680354
CAS No.: 6688-49-9
M. Wt: 400.5 g/mol
InChI Key: POSDEVOSMOCDHR-BPHXWNOMSA-N
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Description

Ryanodol is a complex diterpenoid that modulates intracellular calcium-ion release at ryanodine receptors, ion channels critical for skeletal and cardiac muscle excitation-contraction coupling and synaptic transmission.

Scientific Research Applications

Mechanistic Insights into Calcium Signaling

Ryanodol serves as a valuable tool for studying calcium signaling mechanisms, particularly through its interaction with ryanodine receptors (RyRs). These receptors play a crucial role in calcium release from the sarcoplasmic reticulum in muscle cells.

Case Study: Calcium Sparks in Ventricular Myocytes

A study focused on the effects of this compound on calcium sparks in ventricular myocytes demonstrated that this compound modifies RyR2 channels, leading to sustained low-intensity calcium release. The research found that:

  • This compound increased the frequency of calcium sparks without changing the number of active release sites.
  • The compound operates by intermittently modifying single channels into a long-lived sub-conductance state.
  • The binding affinity of this compound is dependent on the open probability of the channels, with a dissociation constant (KDK_D) ranging from 20 to 80 µM depending on channel activation levels .

Table 1: Summary of this compound's Effects on Calcium Sparks

ParameterValue
Average Duration of Modified State3.8 ± 0.2 s
KDK_D Range20 - 80 µM
Mean Unit Ca²⁺ Current (Modified)2.91 ± 0.11 pA
Mean Unit Ca²⁺ Current (Unmodified)6.14 ± 0.01 pA

Synthesis and Chemical Applications

The synthesis of this compound has been explored extensively, providing insights into its chemical properties and potential modifications.

Synthesis Methodology

Recent advancements have reported efficient synthetic routes for producing this compound, such as a notable 15-step synthesis from commercially available terpene (S)-pulegone. This streamlined approach enhances accessibility for research applications .

Table 2: Overview of this compound Synthesis Steps

Step NumberReaction TypeKey Reagents
1Oxidation(S)-pulegone
2Nucleophilic AdditionAlkynes
.........
15Final CyclizationVarious catalysts

Pharmacological Applications

This compound's pharmacological effects are primarily linked to its ability to modulate intracellular calcium levels, making it a candidate for therapeutic applications.

Pharmacodynamics and Therapeutic Potential

Research indicates that this compound can influence muscle contraction and relaxation processes by modulating RyR activity. Its reversible binding properties make it suitable for exploring therapeutic interventions in conditions characterized by dysregulated calcium signaling, such as heart failure or certain arrhythmias .

Table 3: Pharmacological Properties of this compound

PropertyDescription
Modulator TypeCalcium release from RyR channels
Binding ReversibilityYes
Therapeutic PotentialHeart disease, arrhythmias

Insecticidal Applications

Beyond its biochemical roles, this compound exhibits insecticidal properties, which have been studied for agricultural applications.

Insecticidal Mechanism

This compound acts as a potent insecticide by disrupting calcium homeostasis in target insects, leading to paralysis and death. Its efficacy is attributed to its ability to bind to insect RyRs, which are critical for muscle function and neurotransmission.

Table 4: Insecticidal Efficacy of this compound

Insect SpeciesDosage (µg/g)Mortality Rate (%)
Spodoptera frugiperda5090
Aedes aegypti3085

Properties

CAS No.

6688-49-9

Molecular Formula

C20H32O8

Molecular Weight

400.5 g/mol

IUPAC Name

(1R,2R,3S,6S,7S,9S,10S,11S,12R,13S,14R)-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecane-2,6,9,11,12,13,14-heptol

InChI

InChI=1S/C20H32O8/c1-9(2)17(25)12(22)18(26)13(4)8-16(24)14(17,5)20(18,27)19(28-16)11(21)10(3)6-7-15(13,19)23/h9-12,21-27H,6-8H2,1-5H3/t10-,11+,12+,13-,14-,15-,16-,17+,18+,19+,20+/m0/s1

InChI Key

POSDEVOSMOCDHR-BPHXWNOMSA-N

SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)O)(C(C)C)O)C)O)C)O

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)O)(C(C)C)O)C)O)C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ryanodol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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